1-Phenylethanol
Overview
Description
1-Phenylethanol is an aromatic alcohol that is ethanol substituted by a phenyl group at position 1 . It appears as a colorless liquid and is insoluble in water . It is also known as alpha-methylbenzyl alcohol .
Synthesis Analysis
Racemic 1-phenylethanol is produced by the reduction of acetophenone by sodium borohydride . Alternatively, benzaldehyde can be reacted with methylmagnesium chloride or similar organometallic compounds to afford racemic 1-phenylethanol . Enzymatic kinetic resolution of (R,S)-1-phenylethanol has been performed by a transesterification reaction .
Molecular Structure Analysis
The molecular formula of 1-Phenylethanol is C8H10O . Its average mass is 122.164 Da and its monoisotopic mass is 122.073166 Da .
Chemical Reactions Analysis
The lipase-catalyzed kinetic resolution of (R,S)-1-phenylethanol is a relevant research topic . Reactions were performed with 40–400 mM (R,S)-1-phenylethanol, 120–1200 mM vinyl acetate, and 2–22 mg/mL biocatalyst concentrations .
Physical And Chemical Properties Analysis
1-Phenylethanol is a colorless liquid . It is insoluble in water and less dense than water . Contact may slightly irritate skin, eyes, and mucous membranes .
Scientific Research Applications
Fragrance and Flavoring
1-Phenylethanol is widely used as a fragrance compound in the food flavoring and cosmetic industries. Its pleasant, rose-like scent makes it a valuable ingredient in perfumes, lotions, and other personal care products. Additionally, it contributes to the aroma of various food items, such as baked goods, candies, and beverages .
Pharmaceutical Intermediary
1PE serves as an essential intermediate in pharmaceutical synthesis. It can be converted into other compounds with therapeutic properties. For example, it plays a role in the production of antihypertensive agents, anti-inflammatory drugs, and antifungal medications. Researchers continue to explore its potential applications in drug development .
Biocatalysis and Enzymatic Transformations
Enzymes derived from natural sources, such as tea (Camellia sinensis) flowers, can convert acetophenone (a precursor) into 1-Phenylethanol. These enzymes offer a sustainable and cost-effective approach for producing 1PE. Optimization studies have identified specific conditions (e.g., pH, temperature, coenzyme concentration) that enhance enzymatic conversion, providing valuable insights for industrial-scale production .
Epoxidation of Propene
1PE is a key component in the epoxidation of propene, a process that also yields propylene oxide. This reaction is crucial for the production of styrene, an essential monomer used in plastics and synthetic rubber manufacturing .
Microbial Growth Substrate
Certain microorganisms, such as Arthrobacter sp., can utilize 1PE (both the (+)- and (-)-isomers) as their sole carbon source. The growth rate is faster with the (-)-isomer, demonstrating its potential as a substrate for microbial cultivation .
Deracemization and Enantioselective Biotransformation
Researchers have developed innovative methods to produce enantiomerically pure ®-1-Phenylethanol. In one approach, achiral 1PE is oxidized to acetophenone, which then undergoes enantioselective biotransformation to yield ®-1PE with high enantioselectivity and yield. Such processes have applications in fine chemical synthesis and chiral compound production .
Safety and Hazards
Future Directions
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution is a relevant research topic . This process has significant implications for several industries, including the pharmaceutical, agricultural, fine chemicals, and food industries . The goal is to determine the optimum reaction parameters to produce enantiomerically pure 1-phenylethanol .
Mechanism of Action
Target of Action
1-Phenylethanol primarily targets the R-specific alcohol dehydrogenase in Lactobacillus brevis . This enzyme plays a crucial role in the metabolism of alcohol in these organisms.
Mode of Action
It is known that 1-phenylethanol interacts with the r-specific alcohol dehydrogenase, potentially influencing the metabolic processes within the organism .
Biochemical Pathways
1-Phenylethanol is involved in the biochemical formation pathway of aroma compounds in various plants, including tea (Camellia sinensis) flowers . It is synthesized from acetophenone, a process that involves the reduction of acetophenone by sodium borohydride .
Pharmacokinetics
It is known that 1-phenylethanol is a small molecule, which suggests that it may be readily absorbed and distributed within the body .
Result of Action
It is known to have a role as a mouse metabolite . This suggests that it may be involved in various metabolic processes within the organism.
Action Environment
The action of 1-Phenylethanol can be influenced by various environmental factors. For example, it has been found that the compound’s action can be affected when released into coastal environments, potentially posing ecological risks . Furthermore, its presence in various natural products such as tea flowers, cranberries, grapes, chives, cheeses, cognac, rum, white wine, cocoa, black tea, filbert, cloudberries, beans, mushrooms, and endives suggests that it may interact with other compounds within these environments .
properties
IUPAC Name |
1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1020859 | |
Record name | alpha-Methylbenzyl alcohol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | Benzenemethanol, .alpha.-methyl- | |
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Record name | alpha-Methylbenzyl alcohol | |
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Record name | 1-Phenylethanol | |
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Record name | alpha-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |
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Boiling Point |
399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Source | Human Metabolome Database (HMDB) | |
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Flash Point |
185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | alpha-Methylbenzyl alcohol | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
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Record name | alpha-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014 | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Vapor Density |
4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg] | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Product Name |
1-Phenylethanol | |
Color/Form |
COLORLESS LIQ | |
CAS RN |
98-85-1, 13323-81-4 | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | 1-Phenylethanol | |
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Record name | Benzenemethanol, .alpha.-methyl- | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °F (NTP, 1992), 20.7 °C, 20 °C | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-phenylethanol?
A1: 1-Phenylethanol has a molecular formula of C8H10O and a molecular weight of 122.16 g/mol.
Q2: Are there any spectroscopic data available for 1-phenylethanol?
A2: Yes, researchers have used various spectroscopic techniques to characterize 1-phenylethanol. For instance, 13C NMR studies have been conducted to understand the diastereomeric interactions between cellulose tris(4-methylbenzoate) and 1-phenylethanol enantiomers []. Additionally, rotational spectroscopy has provided accurate geometric information about 1-phenylethanol and its monohydrate [].
Q3: Does the chirality of 1-phenylethanol affect its interactions?
A3: Yes, 1-phenylethanol exists as (R)- and (S)-enantiomers, and their interactions can differ significantly. Studies using 13C NMR have shown that cellulose tris(4-methylbenzoate) exhibits different chemical shifts for the two enantiomers, indicating chiral recognition []. This chiral recognition is further corroborated by research demonstrating distinct binding energies for diastereoisomeric complexes of (R)-1-phenylethanol with (R)- and (S)-butan-2-ol [].
Q4: What are the common applications of 1-phenylethanol in organic synthesis?
A4: 1-Phenylethanol serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomers are key intermediates in producing pharmaceuticals [], making their stereoselective synthesis highly relevant. For instance, (R)-1-phenylethanol is a precursor for anti-Alzheimer drugs [].
Q5: Can 1-phenylethanol be produced through biocatalytic processes?
A5: Yes, several studies have explored the biocatalytic production of enantiomerically pure 1-phenylethanol. One approach involves the asymmetric bioreduction of acetophenone using whole cells of microorganisms like Pichia capsulata [], Ispir bean (Phaseolus vulgaris) [], and Daucus carota (carrot) [, ]. These methods utilize enzymes like alcohol dehydrogenase (ADH) and often employ glucose as a co-substrate for cofactor regeneration.
Q6: What factors influence the efficiency of biocatalytic 1-phenylethanol production?
A6: Several parameters can impact the yield and enantiomeric excess of 1-phenylethanol during biocatalytic production. Studies have investigated the optimization of factors such as reaction time, substrate concentration, co-substrate concentration, biocatalyst concentration, temperature, pH, and stirring rate [, , , ].
Q7: Can 1-phenylethanol be produced through chemical synthesis?
A7: Yes, 1-phenylethanol can be synthesized chemically. For example, the dehydration of 1-phenylethanol to styrene, a valuable industrial chemical, has been investigated using various acidic resin catalysts [].
Q8: Can microorganisms degrade 1-phenylethanol?
A8: Yes, certain bacteria can degrade 1-phenylethanol. For example, Pseudomonas fluorescens EB has been shown to possess plasmid-encoded genes for the catabolism of both ethylbenzene and 1-phenylethanol []. This degradation pathway involves the formation of various intermediates, including 2-phenylethanol, phenylacetate, and catechol [].
Q9: How is ethylbenzene metabolized in bacteria like Azoarcus sp. strain EB1?
A9: Research indicates that the anaerobic mineralization of ethylbenzene in Azoarcus sp. strain EB1 initiates with its dehydrogenation to 1-phenylethanol []. This enzymatic conversion, catalyzed by ethylbenzene dehydrogenase, is stereospecific, producing only the (S)-(-)-1-phenylethanol enantiomer. Further degradation proceeds through acetophenone and ultimately leads to benzoate formation.
Q10: Can 1-phenylethanol be separated from mixtures using supramolecular chemistry?
A10: Yes, β-cyclodextrin (β-CD) has shown promise in separating acetophenone from 1-phenylethanol, a common by-product in oil refineries. This separation relies on the preferential noncovalent interactions of β-CD with acetophenone []. By exploiting this difference in binding affinities, researchers have achieved high separation factors, demonstrating the potential of β-CD in purifying acetophenone from industrial mixtures.
Q11: Have computational methods been employed to study 1-phenylethanol?
A11: Yes, computational chemistry has played a significant role in understanding 1-phenylethanol and its interactions. Density Functional Theory (DFT) simulations have been instrumental in investigating the binding energy of hydrogen-bonded complexes of 1-phenylethanol []. These calculations provide insights into the stability of different diastereomeric complexes, contributing to our understanding of chiral recognition at the molecular level.
Q12: Can DFT be used to investigate reaction mechanisms involving 1-phenylethanol?
A12: Absolutely. DFT calculations have been employed to explore the mechanism and stereoselectivity of chiral iron porphyrin-catalyzed asymmetric hydroxylation of ethylbenzene, where 1-phenylethanol is a product []. These studies provide valuable insights into the factors governing enantioselectivity, such as π-π stacking interactions between the substrate and the catalyst.
Q13: Can computational methods predict the enantioselectivity of enzymatic reactions involving 1-phenylethanol?
A13: Yes, DFT has been used to study the enantioselectivity of lipase B from Candida antarctica in the transesterification reaction of (R,S)-1-phenylethanol []. These studies help to elucidate the molecular basis of enzyme selectivity and provide a theoretical foundation for designing more efficient biocatalysts.
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